molecular formula C9H6N2O3 B13868404 3-Pyridin-3-yl-1,2-oxazole-4-carboxylic acid

3-Pyridin-3-yl-1,2-oxazole-4-carboxylic acid

Cat. No.: B13868404
M. Wt: 190.16 g/mol
InChI Key: FFRLRXGKRWFUDG-UHFFFAOYSA-N
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Description

3-Pyridin-3-yl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features both pyridine and oxazole rings.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridin-3-yl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of oxazoles.

    Reduction: Formation of reduced derivatives of the compound.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-Pyridin-3-yl-1,2-oxazole-4-carboxylic acid is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. The compound may inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

3-pyridin-3-yl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-9(13)7-5-14-11-8(7)6-2-1-3-10-4-6/h1-5H,(H,12,13)

InChI Key

FFRLRXGKRWFUDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NOC=C2C(=O)O

Origin of Product

United States

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